molecular formula C9H8BrClO B8267034 (E)-1-Bromo-3-chloro-2-(2-methoxyvinyl)benzene

(E)-1-Bromo-3-chloro-2-(2-methoxyvinyl)benzene

Cat. No.: B8267034
M. Wt: 247.51 g/mol
InChI Key: GGZOMMUMMHDNDV-AATRIKPKSA-N
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Description

(E)-1-Bromo-3-chloro-2-(2-methoxyvinyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a methoxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-3-chloro-2-(2-methoxyvinyl)benzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the methoxyvinyl group. One common method is the bromination and chlorination of 2-(2-methoxyvinyl)benzene under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Bromo-3-chloro-2-(2-methoxyvinyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The methoxyvinyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Electrophilic Substitution: Electrophiles like sulfuric acid or nitric acid can facilitate the substitution of the methoxyvinyl group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

(E)-1-Bromo-3-chloro-2-(2-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-Bromo-3-chloro-2-(2-methoxyvinyl)benzene involves its interaction with molecular targets through its functional groups. The halogen atoms and the methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic or electrophilic attack, addition reactions, and redox processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene
  • 1-Bromo-3-[(E)-2-methoxyvinyl]benzene
  • (E)-(2-Methoxyvinyl)benzene

Uniqueness

(E)-1-Bromo-3-chloro-2-(2-methoxyvinyl)benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the methoxyvinyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-chloro-2-[(E)-2-methoxyethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZOMMUMMHDNDV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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